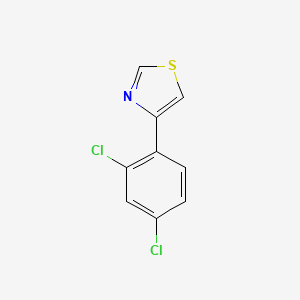

4-(2,4-Dichlorophenyl)-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-(2,4-Dichlorophenyl)-1,3-thiazole” is a compound that contains a thiazole ring, which is a heterocyclic compound with a ring structure composed of three carbon atoms, one nitrogen atom, and one sulfur atom . The “2,4-Dichlorophenyl” part indicates that there are two chlorine atoms attached to the phenyl group at the 2nd and 4th positions .

Molecular Structure Analysis

The molecular structure of “4-(2,4-Dichlorophenyl)-1,3-thiazole” would consist of a thiazole ring attached to a phenyl ring with two chlorine atoms . The exact structure would depend on the positions of these groups and atoms within the molecule .Applications De Recherche Scientifique

Spectroscopic Characterization and Structural Analysis

The compound 4-(2,4-dichlorophenyl)-1,3-thiazole has been characterized through various spectroscopic methods. In one study, the spectroscopic characterization of a novel thiazole scaffold was studied, revealing insights into the molecular structure and formation through FTIR, NMR, and LCMS data. X-ray diffraction studies further indicated the compound's crystalline structure, providing detailed insights into its molecular arrangement (Gayathri et al., 2017).

Corrosion Inhibition Performance

The thiazole derivative has been investigated for its potential as a corrosion inhibitor. Quantum chemical parameters and molecular dynamics simulations were performed to predict the compound's effectiveness in inhibiting corrosion of iron, with theoretical data aligning well with previously reported experimental results (Kaya et al., 2016).

Antimicrobial Properties

Several studies have explored the antimicrobial properties of 4-(2,4-dichlorophenyl)-1,3-thiazole and its derivatives. For instance, novel 4-aryl/chloroalkyl-2-(2,3,5-trichlorophenyl)-1,3-thiazoles demonstrated promising antimicrobial activity in preliminary screenings (Karegoudar et al., 2008). Additionally, certain thiazolyl urea derivatives showed potential antitumor activities, indicating the compound's versatile biological applications (Ling et al., 2008).

Drug Delivery Systems

Research into drug delivery systems has incorporated 4-(2,4-dichlorophenyl)-1,3-thiazole. For instance, a novel system using gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex was developed to improve the delivery of AT drugs in therapy, showing the compound's potential in enhancing drug solubility and stability (Asela et al., 2017).

Mécanisme D'action

Mode of Action

Based on its chemical structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or dipole-dipole interactions .

Biochemical Pathways

It is possible that the compound could influence various biochemical pathways depending on its targets .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 4-(2,4-Dichlorophenyl)-1,3-thiazole is currently unknown .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2,4-Dichlorophenyl)-1,3-thiazole. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and activity .

Propriétés

IUPAC Name |

4-(2,4-dichlorophenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NS/c10-6-1-2-7(8(11)3-6)9-4-13-5-12-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGIKFJCCZIESB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=CSC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Piperidineacetic acid, 1-[3-(2-methylphenyl)-1-oxobutyl]-](/img/structure/B2707793.png)

![1-(3,4-dichlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2707794.png)

![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2707795.png)

![2-Ethyl-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2707797.png)

![3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707800.png)

![2-(4-chlorophenoxy)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2707802.png)

![2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2707805.png)

![2-[(4-Phenylpiperazin-1-yl)methylidene]propanedinitrile](/img/structure/B2707807.png)

![6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2707812.png)